molecular formula C11H10N2O3S B7840909 4-Methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid

4-Methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid

Cat. No.: B7840909
M. Wt: 250.28 g/mol
InChI Key: HISAQPCJHALOES-UHFFFAOYSA-N
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Description

4-Methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Pyridine Coupling: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with a halogenated pyridine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various substituted thiazole and pyridine derivatives.

Scientific Research Applications

4-Methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthiazole-4-carboxylic acid
  • 6-Methyl-3-pyridinol
  • Thiazole-5-carboxylic acid derivatives

Uniqueness

4-Methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid is unique due to its combined thiazole and pyridine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-methyl-2-(6-methylpyridin-3-yl)oxy-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-6-3-4-8(5-12-6)16-11-13-7(2)9(17-11)10(14)15/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISAQPCJHALOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=NC(=C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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